N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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Overview
Description
N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazinecarboxylic acid tert-butyl ester group, which is often utilized in synthetic organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazinecarboxylic acid tert-butyl ester under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for the continuous introduction of reactants and efficient mixing, leading to higher yields and more sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester exerts its effects involves the activation of substrates through hydrogen bonding. The compound stabilizes partially developing negative charges in transition states, facilitating various organic transformations .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as an organocatalyst in promoting organic transformations.
3,5-Bis(trifluoromethyl)phenylboronic acid: Used in coupling reactions and the synthesis of complex organic molecules.
Uniqueness
N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its combination of a hydrazinecarboxylic acid tert-butyl ester group with a 3,5-bis(trifluoromethyl)phenyl moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6N3O2/c1-12(2,3)25-11(24)23-22-10(21)7-4-8(13(15,16)17)6-9(5-7)14(18,19)20/h4-6H,1-3H3,(H2,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZHXOHZUCWNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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